Cas no 447406-52-2 (2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde)
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde
- 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde
- 5-Thiazolecarboxaldehyde,2-[4-(trifluoromethyl)phenyl]-
- MFCD07782021
- AMY1956
- 447406-52-2
- CS-0320024
- DTXSID30610353
- AKOS010533850
- DS-0026
- FT-0717769
- A826673
- 2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde
- SCHEMBL12151093
- ULPFTKOKWHCIQH-UHFFFAOYSA-N
- 2-[4-(trifluoromethyl)phenyl]thiazole-5-carbaldehyde
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- MDL: MFCD07782021
- Inchi: 1S/C11H6F3NOS/c12-11(13,14)8-3-1-7(2-4-8)10-15-5-9(6-16)17-10/h1-6H
- InChI Key: ULPFTKOKWHCIQH-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CN=C1C1C=CC(C(F)(F)F)=CC=1
Computed Properties
- Exact Mass: 257.01200
- Monoisotopic Mass: 257.012
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.2A^2
- XLogP3: 3.3
Experimental Properties
- Density: 1.408
- Boiling Point: 346°C at 760 mmHg
- Flash Point: 163°C
- Refractive Index: 1.56
- PSA: 58.20000
- LogP: 3.64140
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 079309-250mg |
2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde |
447406-52-2 | 95% | 250mg |
£128.00 | 2022-03-01 | |
| Fluorochem | 079309-1g |
2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde |
447406-52-2 | 95% | 1g |
£319.00 | 2022-03-01 | |
| Fluorochem | 079309-5g |
2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde |
447406-52-2 | 95% | 5g |
£956.00 | 2022-03-01 | |
| Alichem | A059002927-1g |
2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde |
447406-52-2 | 95% | 1g |
$294.32 | 2023-09-01 | |
| Alichem | A059002927-5g |
2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde |
447406-52-2 | 95% | 5g |
$874.47 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T59900-250mg |
2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde |
447406-52-2 | 95% | 250mg |
¥932.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T59900-1g |
2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde |
447406-52-2 | 95% | 1g |
¥1432.0 | 2023-09-06 | |
| Chemenu | CM109296-5g |
2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde |
447406-52-2 | 95% | 5g |
$310 | 2021-08-06 | |
| TRC | T901350-50mg |
2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde |
447406-52-2 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T901350-100mg |
2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde |
447406-52-2 | 100mg |
$ 70.00 | 2022-06-02 |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde Suppliers
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde
Research Brief on 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde (CAS: 447406-52-2): Recent Advances and Applications
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde (CAS: 447406-52-2) is a thiazole-based compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief aims to provide an overview of the latest studies and advancements related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.
Recent studies have highlighted the role of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde as a key intermediate in the synthesis of bioactive molecules. The trifluoromethyl group and the thiazole ring in its structure contribute to its unique physicochemical properties, making it a valuable scaffold for designing novel inhibitors and modulators of biological targets. For instance, research has demonstrated its utility in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.
One of the most notable applications of this compound is in the field of oncology. A 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of thiazole-5-carbaldehyde derivatives, including 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde, as potent inhibitors of protein kinases involved in cancer cell proliferation. The study revealed that these derivatives exhibited nanomolar inhibitory activity against specific kinase targets, with promising selectivity profiles.
In addition to its anticancer potential, 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde has also been explored for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis and inhibit key enzymatic processes.
The synthetic routes to 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde have also been optimized in recent years. A 2022 publication in Organic Process Research & Development described a scalable and cost-effective method for its synthesis, which involved a one-pot condensation reaction of 4-(trifluoromethyl)benzaldehyde with thioamide derivatives. This advancement has facilitated the large-scale production of the compound, enabling further exploration of its applications.
Looking ahead, the potential of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde extends beyond its current applications. Ongoing research is investigating its use in the development of neurodegenerative disease therapeutics, particularly as modulators of protein aggregation pathways. Preliminary results from in vitro studies suggest that thiazole derivatives may inhibit the formation of amyloid fibrils, a hallmark of diseases such as Alzheimer's and Parkinson's.
In conclusion, 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde (CAS: 447406-52-2) represents a promising scaffold in medicinal chemistry, with diverse applications in drug discovery. Its unique structural features, combined with recent advancements in synthesis and biological evaluation, underscore its potential as a key player in the development of next-generation therapeutics. Future research should focus on further elucidating its mechanism of action and expanding its therapeutic repertoire.
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